

Application Notes and Protocols for Idoxuridine (5-Iodo-2'-deoxyuridine)

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Compound of Interest

Compound Name: C11H21IN2O2

Cat. No.: B12631338

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Important Note: The molecular formula **C11H21IN2O2** provided in the topic query does not correspond to a readily identifiable chemical compound in major chemical databases. To provide a relevant and useful response for researchers, scientists, and drug development professionals, these application notes and protocols have been created for Idoxuridine (5-Iodo-2'-deoxyuridine), a well-characterized iodinated organic compound with significant applications in antiviral research and drug development. Its molecular formula is C9H11IN2O5.

Laboratory Safety and Handling

Idoxuridine is a potent antiviral agent and requires careful handling to ensure personnel safety and prevent exposure. It is classified as a hazardous substance and may cause heritable genetic damage, harm to the unborn child, and possible risk of impaired fertility.^[1]

1.1. Personal Protective Equipment (PPE)

- **Eye Protection:** Wear chemical safety goggles.
- **Hand Protection:** Wear compatible chemical-resistant gloves.
- **Skin and Body Protection:** Wear a lab coat, and in cases of potential significant exposure, a full suit may be necessary.
- **Respiratory Protection:** Use a dust respirator or a certified air-purifying respirator if handling the powder form, especially if there is a risk of generating dust.^[2]

1.2. Engineering Controls

- Work with Idoxuridine in a well-ventilated area.
- For procedures that may generate dust or aerosols, use a chemical fume hood or a glove box.[\[1\]](#)[\[2\]](#)

1.3. Handling Procedures

- Avoid breathing dust, fumes, or vapors.[\[3\]](#)[\[4\]](#)
- Avoid contact with skin and eyes.[\[5\]](#)
- Wash hands thoroughly after handling.[\[4\]](#)
- Keep away from heat, sparks, and open flames as fine dust dispersed in air can be a potential explosion hazard.[\[2\]](#)
- Ground all equipment containing the material.[\[2\]](#)

1.4. Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[4\]](#)
- Protect from direct sunlight.[\[5\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[5\]](#)

1.5. First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[2\]](#)
- Skin Contact: Immediately wash skin with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[\[2\]](#)
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[\[2\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[\[2\]](#)[\[4\]](#)

1.6. Disposal

- Dispose of waste material in accordance with local, state, and federal regulations.[\[1\]](#)
- Do not allow the material to enter sewers or waterways.[\[3\]](#)

Physicochemical and Toxicological Data

A summary of key quantitative data for Idoxuridine is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ N ₂ O ₅	[6] [7]
Molecular Weight	354.10 g/mol	[6] [7]
Melting Point	193 °C	[6]
Water Solubility	2000 mg/L at 25 °C	[6]
logP	-0.96	[6]
pKa	8.25	[6]
LD50 (Oral, Mouse)	>10 g/kg	[3]
LD50 (Intraperitoneal, Rat)	4 g/kg	[3]
IC50 (Feline Herpesvirus)	4.3 µM	[7]

Experimental Protocols

3.1. Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a common method for determining the antiviral activity of Idoxuridine against Herpes Simplex Virus (HSV) in cell culture.

Materials:

- Vero cells (or other susceptible cell line)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Herpes Simplex Virus (HSV-1 or HSV-2) stock
- Idoxuridine
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Crystal Violet staining solution
- Methylcellulose overlay medium

Procedure:

- **Cell Seeding:** Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
- **Drug Preparation:** Prepare a stock solution of Idoxuridine in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations for the assay.
- **Virus Infection:** Once the cell monolayer is confluent, aspirate the growth medium. Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
- **Drug Treatment:** After viral adsorption, remove the virus inoculum and wash the cells with PBS. Add the methylcellulose overlay medium containing various concentrations of Idoxuridine (and a no-drug control).

- Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days, or until plaques are visible.
- Plaque Visualization: Aspirate the overlay medium and wash the cells with PBS. Fix the cells with methanol and then stain with Crystal Violet solution.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 value (the concentration of drug that inhibits plaque formation by 50%) can be determined by regression analysis.

3.2. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of Idoxuridine on the host cells.

Materials:

- Vero cells (or the same cell line used in the antiviral assay)
- DMEM with 10% FBS
- Idoxuridine
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates

Procedure:

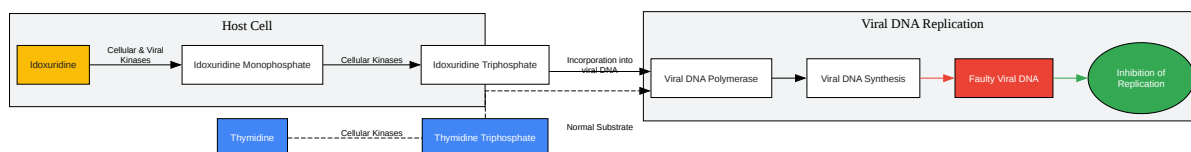
- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Drug Treatment: Add various concentrations of Idoxuridine to the wells. Include a no-drug control.

- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. The CC50 value (the concentration of drug that reduces cell viability by 50%) can be determined.

Visualizations

4.1. Mechanism of Action of Idoxuridine

The following diagram illustrates the mechanism by which Idoxuridine inhibits viral replication.

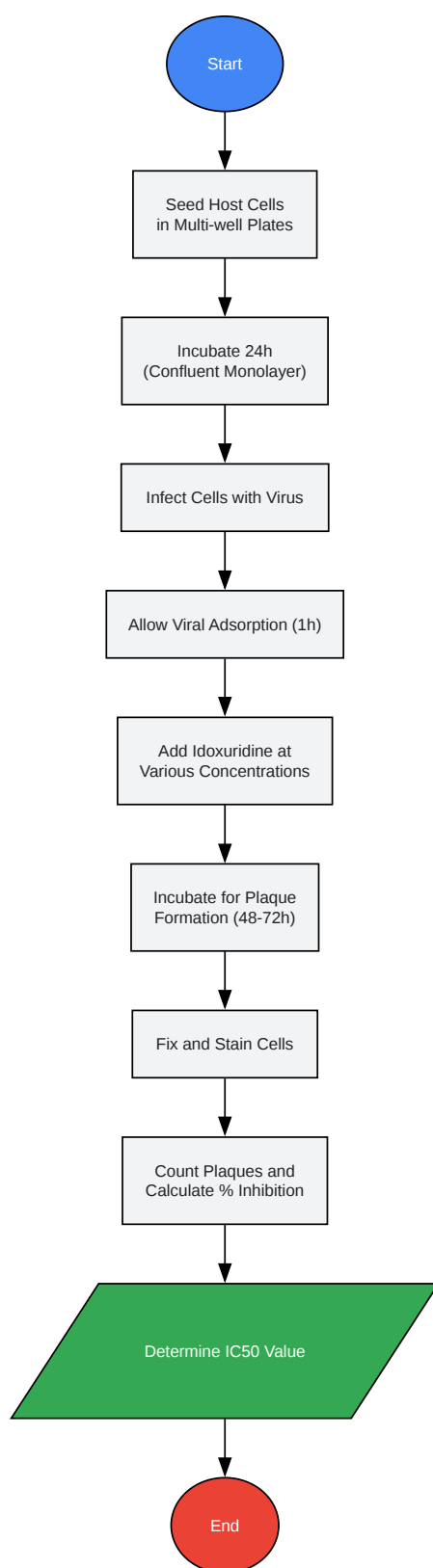


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Caption: Mechanism of action of Idoxuridine as an antiviral agent.

4.2. Experimental Workflow for Antiviral Activity Assessment

The diagram below outlines the key steps in determining the antiviral efficacy of a compound like Idoxuridine.



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Caption: Workflow for a plaque reduction antiviral assay.

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